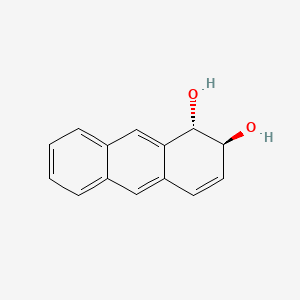![molecular formula C50H63N5O6S B14155517 3-[({1-hydroxy-4-[(E)-(2-methyl-4-{[(4-methylphenyl)sulfonyl]amino}phenyl)diazenyl]naphthalen-2-yl}carbonyl)amino]-4-(octadecylamino)benzoic acid CAS No. 676615-75-1](/img/structure/B14155517.png)
3-[({1-hydroxy-4-[(E)-(2-methyl-4-{[(4-methylphenyl)sulfonyl]amino}phenyl)diazenyl]naphthalen-2-yl}carbonyl)amino]-4-(octadecylamino)benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “3-[({1-hydroxy-4-[(E)-(2-methyl-4-{[(4-methylphenyl)sulfonyl]amino}phenyl)diazenyl]naphthalen-2-yl}carbonyl)amino]-4-(octadecylamino)benzoic acid” is a complex organic molecule that features multiple functional groups, including hydroxyl, sulfonyl, diazenyl, and carboxylic acid groups. This compound is likely to exhibit unique chemical and physical properties due to its intricate structure.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule would typically involve multiple steps, including:
Formation of the diazenyl group: This could be achieved through a diazotization reaction, where an aromatic amine is treated with nitrous acid to form a diazonium salt, followed by coupling with another aromatic compound.
Introduction of the sulfonyl group: This step might involve sulfonation reactions, where an aromatic compound is treated with sulfuric acid or chlorosulfonic acid.
Formation of the naphthalen-2-yl group: This could be synthesized through Friedel-Crafts acylation or alkylation reactions.
Attachment of the octadecylamino group: This might involve nucleophilic substitution reactions where an amine group is introduced.
Final assembly: The final steps would involve coupling all the intermediate compounds under controlled conditions to form the target molecule.
Industrial Production Methods
Industrial production of such a compound would require optimization of the synthetic route to maximize yield and minimize costs. This might involve:
Catalysis: Using catalysts to speed up reactions and increase efficiency.
Purification: Employing techniques like crystallization, distillation, and chromatography to purify the final product.
Scalability: Ensuring that the synthetic route can be scaled up from laboratory to industrial scale.
化学反应分析
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The diazenyl group can be reduced to form an amine group.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, sulfonyl chlorides.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the diazenyl group would yield an amine.
科学研究应用
Chemistry
Synthesis of dyes: The diazenyl group suggests potential use in the synthesis of azo dyes.
Catalysis: The compound could serve as a ligand in catalytic reactions.
Biology
Biomolecular labeling: The compound could be used to label biomolecules for imaging and tracking.
Medicine
Drug development: The compound’s unique structure might be explored for therapeutic applications.
Industry
Material science: The compound could be used in the development of new materials with specific properties.
作用机制
The mechanism by which the compound exerts its effects would depend on its interactions with molecular targets. For example:
Enzyme inhibition: The compound might inhibit specific enzymes by binding to their active sites.
Receptor binding: The compound could interact with cellular receptors, modulating their activity.
相似化合物的比较
Similar Compounds
Azo dyes: Compounds with similar diazenyl groups.
Sulfonamides: Compounds with similar sulfonyl groups.
Naphthalene derivatives: Compounds with similar naphthalen-2-yl groups.
Uniqueness
The uniqueness of the compound lies in its combination of functional groups, which might confer unique chemical and biological properties not found in similar compounds.
属性
CAS 编号 |
676615-75-1 |
|---|---|
分子式 |
C50H63N5O6S |
分子量 |
862.1 g/mol |
IUPAC 名称 |
3-[[1-hydroxy-4-[[2-methyl-4-[(4-methylphenyl)sulfonylamino]phenyl]diazenyl]naphthalene-2-carbonyl]amino]-4-(octadecylamino)benzoic acid |
InChI |
InChI=1S/C50H63N5O6S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-32-51-45-30-26-38(50(58)59)34-47(45)52-49(57)43-35-46(41-22-19-20-23-42(41)48(43)56)54-53-44-31-27-39(33-37(44)3)55-62(60,61)40-28-24-36(2)25-29-40/h19-20,22-31,33-35,51,55-56H,4-18,21,32H2,1-3H3,(H,52,57)(H,58,59) |
InChI 键 |
MJKDKTBJACUMKI-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCCCCCCNC1=C(C=C(C=C1)C(=O)O)NC(=O)C2=C(C3=CC=CC=C3C(=C2)N=NC4=C(C=C(C=C4)NS(=O)(=O)C5=CC=C(C=C5)C)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


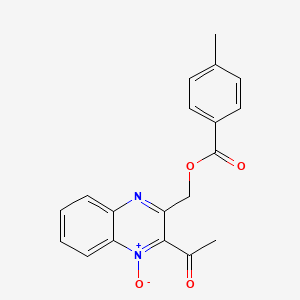

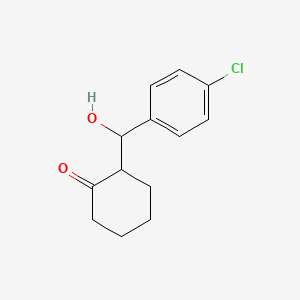

![N'-[(2Z)-5,5,6,6,7,7,7-heptafluoro-4-oxohept-2-en-2-yl]benzohydrazide](/img/structure/B14155465.png)
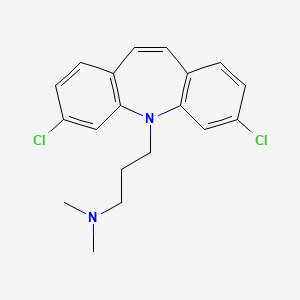
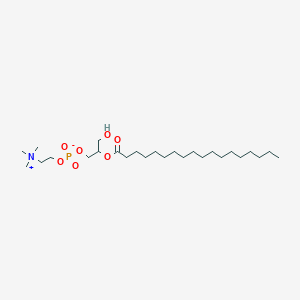
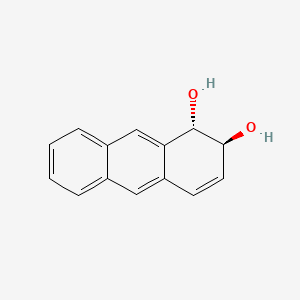
![6-Amino-4-[2-(difluoromethoxy)phenyl]-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B14155492.png)
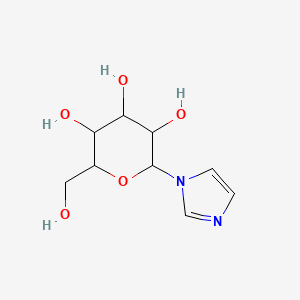

![5-(3,4-Dimethoxyphenyl)-11-methyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one](/img/structure/B14155509.png)
![4-[(2E)-2-benzylidenehydrazinyl]pyrimidin-2(1H)-one](/img/structure/B14155516.png)
